Product packaging for Octadecanoic acid, 4-hydroxyphenyl ester(Cat. No.:CAS No. 83791-09-7)

Octadecanoic acid, 4-hydroxyphenyl ester

Cat. No.: B14415912
CAS No.: 83791-09-7
M. Wt: 376.6 g/mol
InChI Key: JHWBCIGUQCXQFG-UHFFFAOYSA-N
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Description

Contextualization within the Field of Fatty Acid Esters and Phenolic Compounds

Octadecanoic acid, 4-hydroxyphenyl ester is structurally an ester. Esters are a fundamental class of organic compounds formed by the condensation reaction between a carboxylic acid and an alcohol. In this specific case, the carboxylic acid is octadecanoic acid, a long-chain saturated fatty acid, and the alcohol is a phenol (B47542), specifically 4-hydroxyphenol (hydroquinone).

Fatty Acid Esters: Fatty acids are carboxylic acids with long aliphatic chains. Octadecanoic acid, commonly known as stearic acid, is a C18 saturated fatty acid found abundantly in animal and vegetable fats. Fatty acids and their esters are fundamental components of lipids and are widely used in the food, cosmetic, and pharmaceutical industries for their lubricating, emulsifying, and emollient properties.

Phenolic Compounds: Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic ring. This structural feature is the basis for the potent antioxidant activity exhibited by many phenols, as the hydroxyl group can donate a hydrogen atom to neutralize free radicals. mdpi.com The 4-hydroxyphenyl group in the target molecule provides this key functional moiety. Compounds containing the 4-hydroxyphenyl moiety are widely recognized for their potential biological activities, including antioxidant and antimicrobial properties. nih.gov

Below is a table summarizing the properties of the parent compounds.

PropertyOctadecanoic Acid (Stearic Acid)4-Hydroxyphenol (Hydroquinone)
Chemical Formula C₁₈H₃₆O₂C₆H₆O₂
Molar Mass 284.48 g/mol 110.11 g/mol
Appearance White, waxy solidWhite, granular solid
Solubility Insoluble in water, soluble in organic solventsSoluble in water, acetone, ethanol
Key Functional Group Carboxylic Acid (-COOH)Phenolic Hydroxyl (-OH)

Rationale for Academic Investigation of this compound

The scientific interest in this compound stems from the strategic combination of its constituent parts. The investigation of such "phenolipid" molecules is driven by the goal of overcoming the limitations of natural phenolic compounds for specific applications. mdpi.com

The primary rationale for academic investigation includes:

Enhanced Lipophilicity and Antioxidant Applications: Many natural phenolic antioxidants are hydrophilic, limiting their solubility and effectiveness in lipid-based systems like edible oils, fats, and cosmetic emulsions. mdpi.comresearchgate.net Oxidative degradation is a major issue in these matrices, leading to rancidity and loss of quality. By attaching a long, lipophilic fatty acid chain like stearic acid to a phenolic antioxidant, the resulting ester becomes much more soluble in fats and oils. google.com This allows it to act as a more effective antioxidant within the lipid phase, protecting it from oxidation. The study of these compounds aims to develop potent, oil-soluble antioxidants for the food and cosmetics industries. nih.gov The esterification of phenolic compounds can create amphiphilic antioxidants that are useful in oil-based formulas as well as in micellar and emulsified systems. mdpi.com

Potential Antimicrobial Properties: Phenolic compounds are known for their antimicrobial activities. google.com The esterification of phenolic acids with alcohols can modify these properties. Research on various phenolic esters has demonstrated their potential to inhibit the growth of foodborne pathogens. researchgate.netresearchgate.net For instance, esters of p-hydroxybenzoic acid (parabens) are used as food and cosmetic preservatives. mdpi.com Academic investigation into 4-hydroxyphenyl stearate (B1226849) would therefore logically include screening for its ability to inhibit the growth of bacteria and fungi, which could lead to its use as a preservative.

Biocatalytic Synthesis Routes: There is significant academic interest in developing environmentally friendly methods for synthesizing chemical compounds. The synthesis of phenolic esters can be achieved using enzymes, particularly lipases, in non-aqueous solvents. nih.govmdpi.com These biocatalytic methods operate under mild conditions, are highly selective, and generate fewer by-products compared to traditional chemical synthesis. mdpi.com Research in this area focuses on optimizing reaction conditions—such as temperature, enzyme-substrate ratio, and solvent—to achieve high yields of the desired ester. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O3 B14415912 Octadecanoic acid, 4-hydroxyphenyl ester CAS No. 83791-09-7

Properties

CAS No.

83791-09-7

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

(4-hydroxyphenyl) octadecanoate

InChI

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-23-20-18-22(25)19-21-23/h18-21,25H,2-17H2,1H3

InChI Key

JHWBCIGUQCXQFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Octadecanoic Acid, 4 Hydroxyphenyl Ester

Chemoenzymatic Synthesis Approaches for Octadecanoic Acid, 4-Hydroxyphenyl Ester

Biocatalysis, particularly through the use of enzymes, presents a green alternative to traditional chemical synthesis for producing esters. researchgate.netnih.gov Lipases are commonly employed for their ability to catalyze esterification reactions under mild conditions, offering high selectivity. nih.gov

Lipase-Catalyzed Esterification for Selective Production

The enzymatic synthesis of 4-hydroxyphenyl stearate (B1226849) involves the direct esterification of stearic acid and hydroquinone catalyzed by a lipase. Lipases are effective in these reactions, often proceeding by removing unwanted fatty acids from a molecule and then attaching new, desired fatty acids. lu.se This method is considered an environmentally friendly alternative to chemical catalysis, which often involves harsh conditions and problematic solvents. nih.gov

Lipases, which naturally hydrolyze esters in aqueous environments, can be used to drive the reverse reaction—esterification—when placed in a mixture of a carboxylic acid and an alcohol. nih.gov Research has demonstrated the successful esterification of stearic acid with hydroquinone. researchgate.net The selectivity of lipases is a significant advantage; for instance, some lipases selectively catalyze esterification with primary alcohols to the complete exclusion of secondary alcohols, a principle that extends to the selective reaction with the phenolic hydroxyl group of hydroquinone. nih.gov

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of the lipase-catalyzed synthesis of 4-hydroxyphenyl stearate, several reaction parameters must be optimized. The design of experiments (DoE) is a valuable tool for systematically optimizing these factors to reduce the number of required experiments. nih.gov Key parameters include the reaction medium, temperature, enzyme concentration, substrate molar ratio, and reaction time. nih.govmdpi.com Continuous-flow procedures in microreactors have also been developed to rapidly synthesize esters under optimized conditions. mdpi.com The goal of optimization is to improve process efficiency and cost-effectiveness for the manufacture of fine chemicals. researchgate.net

Below is a table summarizing the critical parameters and their typical impact on the biocatalytic process.

ParameterEffect on ReactionOptimization Goal
Temperature Affects enzyme activity and stability. Higher temperatures can increase reaction rates but may lead to enzyme denaturation.Identify the optimal temperature that balances reaction rate and enzyme longevity.
Enzyme Load Higher concentrations of lipase generally increase the reaction rate up to a saturation point.Use the minimum amount of enzyme required to achieve a high conversion rate in a reasonable timeframe, minimizing cost.
Substrate Molar Ratio The ratio of octadecanoic acid to 4-hydroxyphenol influences the reaction equilibrium. An excess of one reactant can drive the reaction forward.Determine the ideal stoichiometric ratio to maximize the yield of the desired ester product while minimizing waste.
Reaction Time The duration of the reaction needed to reach equilibrium or maximum yield.Achieve the highest possible product conversion in the shortest amount of time to improve process throughput.
Solvent/Medium The choice of solvent can impact enzyme activity and substrate solubility. Solvent-free systems are often preferred for green chemistry applications. mdpi.comSelect a medium that enhances enzyme performance and facilitates product recovery, with a preference for environmentally benign options.

Chemical Synthesis Routes for this compound

Traditional chemical methods provide robust and well-established pathways for ester synthesis, although they may present environmental drawbacks compared to enzymatic routes.

Fischer Esterification and Related Acid-Catalyzed Approaches for Phenyl Ester Formation

Fischer-Speier esterification is a classic method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. organic-chemistry.org In the synthesis of 4-hydroxyphenyl stearate, this involves reacting octadecanoic acid with hydroquinone in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. nih.govbrainly.ph The reaction is reversible, and to drive the equilibrium toward the formation of the ester, water is typically removed from the reaction mixture, or an excess of one reactant is used. organic-chemistry.orgchemistrysteps.com

However, Fischer esterification is generally not the optimal method for producing phenyl esters. chemistrysteps.com The lone pair electrons on the oxygen of phenols are delocalized into the aromatic ring, which reduces their nucleophilicity. This makes the phenolic hydroxyl group a weaker nucleophile than that of a typical alcohol, especially under the acidic conditions of the Fischer esterification, leading to slower reaction rates and potentially lower yields. chemistrysteps.com

Alternative Esterification Strategies Utilizing Activating Agents

To overcome the limitations of direct acid-catalyzed esterification, particularly for less reactive phenols, alternative strategies employ activating agents. These methods typically involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. organic-chemistry.orgjocpr.com This activated intermediate can then react more readily with the phenolic hydroxyl group.

Another common approach is the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC), in a process known as Steglich esterification. organic-chemistry.org This method has been specifically noted for the synthesis of the ester from hydroquinone and stearic acid. researchgate.net The use of DCC facilitates the formation of the ester bond under milder conditions and avoids the production of water as a byproduct, which simplifies product purification. researchgate.netorganic-chemistry.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of esters like 4-hydroxyphenyl stearate aims to create more sustainable and environmentally friendly processes. semanticscholar.org A primary strategy is the use of biocatalysis, as described in section 2.1, which employs enzymes under mild conditions and often in aqueous or solvent-free systems, thereby reducing the use of hazardous chemicals and energy consumption. nih.govmdpi.com

Other green chemistry approaches focus on improving traditional chemical methods. This can include:

Use of Greener Solvents: Replacing toxic solvents like benzene or tetrahydrofuran (THF) with bio-based alternatives such as cyclopentyl methyl ether (CPME). frontiersin.org

Catalyst Selection: Employing reusable heterogeneous catalysts instead of corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid. nih.gov

Process Intensification: Optimizing reaction conditions to significantly shorten reaction times and improve energy efficiency. For example, using high-shear mixing in the synthesis of methyl stearate reduced reaction times from hours to minutes. nih.gov

Waste Reduction: Designing synthetic routes that maximize atom economy and minimize the generation of byproducts, aligning with the goal of preventing pollution at its source. semanticscholar.org

Structural Modification and Analog Design of this compound Derivatives

The core structure of this compound offers multiple sites for chemical modification, enabling the systematic design of analogs to probe and enhance its biological activities. These modifications can be broadly categorized into derivatization for structure-activity relationship (SAR) studies, introduction of functional groups to modulate bioactivity, and stereoselective synthesis of isomers.

Systematic Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, systematic derivatization of both the octadecanoic acid backbone and the 4-hydroxyphenyl ring can provide valuable insights. The general principle of SAR is that the structure of a compound determines its biological effects youtube.com.

Modification of the Acyl Chain: The length and degree of saturation of the fatty acid chain can significantly impact the lipophilicity and, consequently, the biological activity of phenolic esters. While the parent compound contains an 18-carbon saturated chain, a systematic SAR study would involve the synthesis of a library of analogs with varying chain lengths (e.g., from C8 to C22). Furthermore, the introduction of unsaturation (double or triple bonds) at specific positions along the alkyl chain can alter the molecule's conformation and potential interactions with biological targets.

Modification Site Type of Derivatization Potential Impact on Activity
Octadecanoic Acid ChainVariation in chain lengthAlters lipophilicity and membrane permeability.
Introduction of unsaturationModifies molecular shape and flexibility.
Introduction of branchingAffects steric hindrance and metabolic stability.
4-Hydroxyphenyl RingSubstitution on the aromatic ringModulates electronic properties and hydrogen bonding.
Alteration of hydroxyl group positionInfluences receptor binding and antioxidant potential.
Replacement with other aromatic systemsExplores different binding pocket interactions.

Introduction of Functional Groups for Modulated Bioactivity

The introduction of specific functional groups into the structure of this compound can be a strategic approach to enhance its biological activity or introduce new therapeutic properties. The phenolic hydroxyl group is known to be crucial for the antioxidant activity of phenolic compounds.

Enhancing Antioxidant Activity: The antioxidant capacity of phenolic compounds is often related to the presence of hydroxyl groups on the aromatic ring. The introduction of a second hydroxyl group, particularly at the ortho or para position to the existing one, can significantly increase the radical scavenging activity. For instance, converting the 4-hydroxyphenyl group to a 3,4-dihydroxyphenyl (catechol) or a 2,4-dihydroxyphenyl (resorcinol) moiety would be a primary strategy to enhance antioxidant potential.

Modulating Anti-inflammatory Properties: Long-chain fatty acid esters of phenolic compounds have been investigated for their anti-inflammatory effects. The introduction of functional groups known to interact with inflammatory pathways, such as carboxylic acid or amide functionalities, at either the terminus of the acyl chain or on the phenolic ring, could lead to derivatives with enhanced anti-inflammatory profiles.

Improving Antimicrobial Efficacy: The amphiphilic nature of phenolic lipids contributes to their antimicrobial properties, as they can disrupt bacterial cell membranes. The introduction of halogen atoms (e.g., chlorine, bromine) onto the phenolic ring is a well-established strategy to enhance the antimicrobial activity of phenols.

Functional Group Position of Introduction Targeted Bioactivity Rationale
Additional Hydroxyl GroupAromatic Ring (ortho/para)AntioxidantIncreases radical scavenging capacity.
Methoxy GroupAromatic RingAntioxidant/Metabolic StabilityModulates electronic properties and prevents oxidation.
Carboxylic AcidTerminus of Acyl ChainAnti-inflammatoryIncreases polarity and potential for specific interactions.
Halogen (Cl, Br)Aromatic RingAntimicrobialEnhances lipophilicity and membrane disruption.
Amine/AmideAromatic Ring or Acyl ChainVariousIntroduces hydrogen bonding capabilities and potential for salt formation.

Stereoselective Synthesis of this compound Isomers

The parent molecule, this compound, is achiral. However, the introduction of chiral centers through structural modification necessitates stereoselective synthetic methods to obtain enantiomerically pure isomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency than the other.

Introduction of Chirality on the Acyl Chain: A chiral center can be introduced onto the octadecanoic acid chain, for example, by hydroxylation or alkylation at a specific position. The stereoselective synthesis of such derivatives would require the use of chiral starting materials or chiral catalysts. For instance, asymmetric epoxidation of an unsaturated analog followed by regioselective ring-opening could yield chiral hydroxy-octadecanoic acid derivatives. These chiral acids could then be esterified with 4-hydroxyphenol.

Use of Chiral Phenols: While the parent phenol (B47542) is 4-hydroxyphenol, the use of a chiral phenolic moiety would also result in stereoisomeric final products. Although less common, this approach could be relevant if the phenolic part of the molecule is intended to interact with a specific chiral binding site.

The synthesis of specific stereoisomers is crucial for detailed pharmacological studies, as it allows for the differentiation of biological effects between enantiomers and can lead to the development of more potent and selective therapeutic agents. Methodologies for the asymmetric synthesis of fatty acid esters often employ enzymatic resolutions or the use of chiral auxiliaries to control the stereochemistry.

Occurrence and Isolation of Octadecanoic Acid, 4 Hydroxyphenyl Ester from Biological Sources

Identification in Natural Extracts through Advanced Phytochemical Profiling

Advanced phytochemical profiling, primarily utilizing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has enabled the identification of a vast array of secondary metabolites in plants, microbes, and marine life. While direct identification of Octadecanoic acid, 4-hydroxyphenyl ester is not consistently reported across all listed sources in broad literature searches, analyses frequently reveal the presence of its constituent parts or structurally similar compounds, such as octadecanoic acid and its simpler esters, alongside various phenolic molecules.

Phytochemical investigations of numerous plant species have confirmed the presence of long-chain fatty acids and phenolic compounds.

Argemone mexicana L. flowers: Analysis of Argemone mexicana extracts has identified a wide range of fatty acids and phenolic compounds, which are recognized for various biological activities. researchgate.net

Lantana camara leaf: The leaves of Lantana camara are known to contain diverse phytochemicals, including terpenoids and flavonoids, which are extracted for further study. aocs.org

Jatropha curcas L. root: Research on Jatropha curcas root extracts has led to the identification of octadecanoic acid and its methyl ester. researchgate.net

Punica granatum L. leaves: The leaves of pomegranate are a significant source of bioactive molecules, including phenolic compounds like ellagitannins and flavonoids. preprints.orgmdpi.com

Urochloa distachya leaves: GC-MS analysis of methanolic leaf extracts from Urochloa distachya has revealed the presence of 26 distinct phytoconstituents, including octadecanoic acid and various fatty acid esters. ijpsr.combenthamdirect.comjpionline.org

Murraya koenigii extracts: Extracts from the curry leaf plant, Murraya koenigii, have been shown to contain octadecanoic acid among other fatty acids and carbazole (B46965) alkaloids. japsonline.com

Annona muricata L. leaf: GC-MS analysis of Annona muricata leaf extracts has confirmed the presence of octadecanoic acid, sometimes in significant concentrations (20.35% in one study), as well as various esters of octadecanoic acid and phenolic compounds like 1-(4-hydroxy-3-methoxyphenyl) propanone. ijalsr.orgherbmedpharmacol.cominteresjournals.orgjournalwjarr.com

Table 1: Identified Precursors and Related Compounds in Plant Species

Plant SpeciesIdentified Compound(s)Analytical MethodSource Part
Jatropha curcas L.Octadecanoic acid, Octadecanoic acid methyl esterGC-MSRoot
Urochloa distachyaOctadecanoic acid, Octadecanoic acid, 2,3-dihydroxypropyl esterGC-MSLeaves
Murraya koenigiiOctadecanoic acidGC-MSLeaves
Annona muricata L.Octadecanoic acid, Octadecanoic acid methyl ester, Benzeneethanol, 4-hydroxy-GC-MSLeaves

Microorganisms are prolific producers of a wide array of secondary metabolites.

Fungal Biomass: Endophytic fungi, such as Paecilomyces sp., have been found to produce various octadecenoic and octadecanoic acid esters as part of their metabolic output. mdpi.com

Rhizospheric Actinomycetes: These soil-dwelling bacteria are a well-known source of novel bioactive compounds. nih.gov Metabolomic studies have shown that actinomycetes produce a variety of fatty acids and their derivatives, including octadecanoic acid. mdpi.comtandfonline.com

The marine environment is a rich reservoir of unique chemical structures.

Paratapes undulatus clams: GC-MS analysis of methanolic extracts from the soft bodies of Paratapes undulatus clams revealed numerous fatty acid methyl esters, including 9-octadecenoic acid, methyl ester and hexadecanoic acid, methyl ester, as major components. japsonline.comjapsonline.combibliomed.org While the specific 4-hydroxyphenyl ester of octadecanoic acid was not among the highlighted compounds, the presence of various other fatty acid esters is well-documented. japsonline.comjapsonline.combibliomed.org

Extraction and Purification Methodologies for this compound

The isolation of a specific, moderately polar compound like this compound from a complex biological matrix requires a multi-step process involving extraction and purification.

The initial step in isolating natural products involves extracting the compound of interest from the raw biological material. The choice of solvent is critical and is based on the polarity of the target molecule.

Methanol (B129727): As a polar organic solvent, methanol is effective for extracting a broad range of phytochemicals, including phenolics and fatty acids. nih.gov It is widely used in the initial extraction of compounds from plant leaves, such as Murraya koenigii and Lantana Camara, and marine organisms like Paratapes undulatus clams. aocs.orgherbmedpharmacol.comjapsonline.com

Hexane: This nonpolar solvent is primarily used to remove or extract highly nonpolar compounds like lipids, waxes, and chlorophylls (B1240455) from an initial crude extract, a process known as defatting. tandfonline.com It can also be used in sequential extraction, where solvents of increasing polarity are used to fractionate the extract. tandfonline.com

Following crude extraction, chromatographic techniques are essential for separating the target compound from the hundreds of other molecules present in the extract. mdpi.com

Column Chromatography: This is a fundamental purification technique used for the large-scale separation of compounds from a crude extract. tandfonline.com The extract is loaded onto a stationary phase (e.g., silica (B1680970) gel) in a column, and a mobile phase (a solvent or mixture of solvents) is passed through it. tandfonline.com Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. tandfonline.com Fractions are collected sequentially and analyzed for the presence of the target compound. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the final purification and quantification of compounds. mdpi.com For a molecule like this compound, a reversed-phase HPLC system with a C18 column would typically be used. nih.gov In this setup, the stationary phase is nonpolar (C18), and a polar mobile phase (often a mixture of acetonitrile (B52724) and water) is used. nih.gov Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. aocs.org The separated compounds can be detected using a UV detector, as the phenyl group in the ester will absorb UV light. nih.gov

Table 2: Summary of Extraction and Purification Techniques

TechniquePrincipleApplication in Isolating Phenolic Esters
Solvent Extraction (Methanol)Separation based on solubility. Polar solvent extracts a wide range of compounds.Used for initial crude extraction from plant, microbial, or marine biomass.
Solvent Extraction (Hexane)Separation based on solubility. Nonpolar solvent extracts lipids and other nonpolar molecules.Used for defatting crude extracts or in sequential fractionation.
Column ChromatographySeparation based on differential adsorption to a solid stationary phase.Used for fractionating crude extracts to isolate compounds of medium polarity.
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.Used for final purification, quantification, and analysis of the isolated compound.

Biological Activities and Mechanistic Studies of Octadecanoic Acid, 4 Hydroxyphenyl Ester

Antioxidant Potential Investigations

The presence of a phenolic moiety is a strong indicator of potential antioxidant activity. Numerous compounds incorporating a 4-hydroxyphenyl group are recognized for their antioxidant properties, which are crucial for mitigating oxidative stress implicated in various pathologies. mdpi.com

Standard in vitro assays are employed to quantify the radical-scavenging ability of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods that measure the capacity of a compound to donate a hydrogen atom or electron to neutralize these stable radicals, resulting in a color change. nih.govresearchgate.net The nitric oxide (NO) scavenging assay assesses a compound's ability to inhibit the accumulation of nitrite, a stable product of NO's reaction with oxygen.

The antioxidant capacity in these assays is directly attributable to the hydroxyl group on the phenyl ring of the Octadecanoic acid, 4-hydroxyphenyl ester. Phenolic compounds are well-established radical scavengers. mdpi.com The long octadecanoic acid chain imparts lipophilicity, which may influence its solubility and interaction with radicals in different solvent systems, but the core scavenging action resides with the phenolic head. While direct IC50 values for this specific ester are not available, the activity of related phenolic structures in these assays is well-documented.

Table 1: Illustrative In Vitro Radical Scavenging Activity of Related Phenolic Compounds This table presents typical data for structurally related phenolic compounds to illustrate their general efficacy in standard antioxidant assays, as specific data for this compound is not available.

AssayCompound ExampleTypical IC50 (µg/mL)
DPPH Radical Scavenging4-Hydroxybenzoic acid> 100
ABTS Radical ScavengingTrolox (Vitamin E analog)~ 4-5
Nitric Oxide ScavengingGallic Acid~ 20-30

The primary mechanism by which this compound is expected to exert antioxidant effects is through free radical scavenging. This action is mediated by the phenolic hydroxyl group. The two principal mechanisms for phenolic antioxidants are:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical in the process. The stability of this resulting radical, due to resonance delocalization across the aromatic ring, is key to its effectiveness as a chain-breaking antioxidant.

Single Electron Transfer (SET): The phenol (B47542) can donate an electron to the free radical, forming a radical cation. This is often followed by proton transfer to fully neutralize the initial radical.

Another potential, though likely secondary, antioxidant mechanism is metal chelation. By binding to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), antioxidants can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. However, potent metal chelation is typically associated with phenolic structures containing multiple hydroxyl groups in close proximity (e.g., catechol groups), which the 4-hydroxyphenyl moiety lacks.

Beyond direct radical scavenging, some antioxidant compounds can enhance the body's endogenous defense mechanisms. This often involves the activation of transcription factors like the Nuclear factor erythroid 2-related factor 2 (Nrf2). When activated, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase.

While there is no direct evidence for this compound, studies on other fatty acid esters have demonstrated the ability to activate the Nrf2 pathway. The lipophilic nature of the octadecanoic acid chain could facilitate its passage through cell membranes, potentially allowing it to interact with intracellular signaling pathways that regulate antioxidant enzyme expression. This remains a hypothetical mechanism for this specific compound pending further research.

Antimicrobial Activity Assessments

The chemical structure of this compound suggests a potential for antimicrobial activity. This is based on the known properties of both long-chain fatty acids and phenolic esters.

Long-chain fatty acids and their esters can exhibit antibacterial effects, primarily by disrupting the bacterial cell membrane's integrity, leading to increased permeability and cell lysis. scielo.br Concurrently, phenolic compounds are widely recognized for their antimicrobial properties. Esters of 4-hydroxybenzoic acid (parabens) are classic examples of effective antibacterial agents used as preservatives. agriculturejournals.czcabidigitallibrary.org Their mechanism involves the inhibition of key cellular processes or disruption of membrane function and transport. agriculturejournals.czcabidigitallibrary.org

The combination of a long, hydrophobic fatty acid tail and a polar, active phenolic head gives this compound an amphipathic character, similar to that of antimicrobial surfactants. This structure could be effective against a range of both Gram-positive and Gram-negative bacteria, although Gram-negative bacteria often show higher resistance due to their protective outer membrane. scielo.br

Table 2: Illustrative Antibacterial Efficacy of Related Compounds This table shows the Minimum Inhibitory Concentration (MIC) for related fatty acids and phenolic esters against common pathogenic bacteria to provide context for the potential activity of this compound.

Bacterial StrainCompound ExampleTypical MIC (µg/mL)
Staphylococcus aureusOctadecanoic acid125 - 250
Staphylococcus aureusPropylparaben~ 1000
Escherichia coliOctadecanoic acid> 500
Escherichia coliPropylparaben~ 1000
Pseudomonas aeruginosaButylparaben> 1250

The structural components of this compound also suggest potential antifungal and antiviral activities.

Antifungal Activity: Fatty acids, particularly unsaturated ones but also saturated ones like stearic acid, are known to possess antifungal properties. scielo.brmdpi.com They can inhibit the growth of pathogenic yeasts such as Candida albicans and other fungi. scielo.br Phenolic esters also contribute to antifungal action, with their efficacy often increasing with the length of the ester's alkyl chain, suggesting the lipophilic portion is crucial for penetrating the fungal cell membrane. cabidigitallibrary.org

Antiviral Activity: The antiviral activity of fatty acids and their derivatives is most pronounced against enveloped viruses. researchgate.net The proposed mechanism involves the disruption of the viral envelope, a lipid-based membrane essential for the virus's integrity and its ability to infect host cells. The long fatty acid chain of this compound could potentially integrate into and destabilize the viral envelope, leading to inactivation. This remains a speculative but plausible mechanism for this compound.

Investigations into Antimicrobial Mechanisms (e.g., Membrane Permeability, Enzyme Inhibition)

Phenolic lipids, the category to which this compound belongs, are recognized for their antimicrobial properties against a variety of microorganisms, including bacteria and fungi. nih.govresearchgate.net The primary mechanisms are believed to stem from their amphiphilic nature, which allows them to interact with and disrupt microbial cell membranes. nih.govresearchgate.net

The lipophilic octadecanoic acid (stearic acid) chain can insert into the hydrophobic interior of the bacterial cell membrane's lipid bilayer. mdpi.comfrontiersin.org This integration is thought to disturb the molecular packing and fluidity of the membrane, leading to a loss of structural integrity. nih.govnih.gov Concurrently, the polar 4-hydroxyphenyl group can interact with membrane proteins and the surface of the lipid bilayer. mdpi.com This dual interaction can increase the permeability of the cell membrane, causing the leakage of essential intracellular components such as ions, nucleic acids, and proteins, which ultimately leads to cell death. mdpi.comnih.govnih.govfrontiersin.org Some studies suggest that phenolic compounds can also alter the membrane potential and disrupt the function of membrane-bound enzyme systems, further compromising the cell's viability. nih.govnih.gov

In addition to membrane disruption, enzyme inhibition is another potential antimicrobial mechanism. Phenolic compounds have been shown to inhibit various microbial enzymes. nih.gov This can occur through binding to the enzymes, altering their conformation, and rendering them inactive. For instance, certain phenolics can inhibit enzymes like glucosyltransferase, which is crucial for the formation of dental plaque by oral bacteria. nih.gov

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are supported by research on both fatty acids and a wide array of phenolic compounds. The general mechanism involves the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways.

A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Research on compounds structurally related to this compound demonstrates a capacity to suppress these molecules. Stearic acid, the fatty acid component, has been shown to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell models. nih.govnih.gov

Phenolic compounds are particularly well-known for their potent anti-inflammatory activities. nih.govresearchgate.netmdpi.com They can significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two key mediators in the inflammatory cascade. researchgate.netnih.govmdpi.com This effect is often achieved by down-regulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Furthermore, various phenolic derivatives effectively suppress the release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. mdpi.commdpi.com The combined properties of the stearate (B1226849) tail and the hydroxyphenyl head suggest that their ester could effectively inhibit these critical inflammatory molecules.

Table 1: Examples of Pro-inflammatory Mediator Inhibition by Related Phenolic Compounds

CompoundMediator(s) InhibitedMechanismReference
ArtocarpesinNO, PGE2Down-regulation of iNOS and COX-2 expression researchgate.net
HHMP (a phenylpropanoid)NO, PGE2Suppression of iNOS and COX-2 expression nih.gov
Cinnamic AcidNOInhibition of LPS-induced production nih.gov
HydroxytyrosolTNF-α, IL-1β, IL-6Reduction of pro-inflammatory cytokine generation mdpi.com

The inhibition of pro-inflammatory mediators is regulated by complex intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds. mdpi.comfrontiersin.org In unstimulated cells, NF-κB is held inactive in the cytoplasm. nih.gov Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB is activated and its p65 subunit translocates to the nucleus, where it triggers the transcription of genes for iNOS, COX-2, and various pro-inflammatory cytokines. nih.govnih.gov Phenolic compounds have been shown to exert their anti-inflammatory effects by inhibiting this activation step, thereby preventing the nuclear translocation of p65 and halting the inflammatory cascade. nih.govnih.govmdpi.com

The lipoxygenase (LOX) pathway is another important target for anti-inflammatory action, as it is responsible for producing pro-inflammatory leukotrienes. mdpi.com Certain phenolic compounds can inhibit 5-lipoxygenase (5-LOX), a key enzyme in this pathway. nih.govmdpi.com Interestingly, some compounds, like aspirin (B1665792) (acetylsalicylic acid, a phenolic ester), can modulate the activity of COX-2, converting it into a lipoxygenase-like enzyme that produces specialized pro-resolving mediators, which are potent anti-inflammatory molecules. wikipedia.org

The anti-inflammatory effects of compounds like this compound are typically evaluated using established in vitro models. The most common of these is the use of murine macrophage cell lines, such as RAW 264.7. nih.govresearchgate.netresearcher.life In these experiments, the macrophages are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to induce a strong inflammatory response. nih.govmdpi.com This response includes the production of NO, PGE2, and cytokines. The test compound is then added to assess its ability to suppress this induced inflammation. researchgate.netmdpi.com Other cellular models used in inflammation research include human monocyte-derived macrophages, astroglial cells, and even whole-organism models like zebrafish larvae to study inflammatory processes in vivo. nih.govmdpi.comnih.gov

Other Potential Bioactivities

The molecular structure of this compound contains features that are associated with anticancer activity in other molecules. The 4-hydroxyphenyl moiety, in particular, is considered a promising pharmacophore in the design of novel anticancer agents. nih.govnih.gov Various synthetic molecules incorporating this phenolic structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.govnih.gov

For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid showed the ability to reduce the viability of A549 non-small cell lung cancer cells. nih.gov Similarly, a larger molecule, C-4-Hydroxyphenylcalix mdpi.comresorcinarene, which features multiple hydroxyphenyl units, displayed significant growth inhibitory effects against U-87 glioblastoma and A549 lung cancer cells. nih.gov

Furthermore, other fatty acid esters have demonstrated anticancer potential. Ascorbyl stearate, for instance, has been found to inhibit cell proliferation and tumor growth in human ovarian carcinoma (OVCAR-3) cells by targeting the PI3K/AKT signaling pathway, a crucial pathway for cancer cell survival and growth. researchgate.net These findings suggest that this compound could potentially exhibit antiproliferative effects in various cancer cell models.

Table 2: Anticancer Activity of Structurally Related Compounds in Cellular Models

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung)Reduced cell viability and migration nih.gov
C-4-Hydroxyphenylcalix mdpi.comresorcinareneU-87 (Glioblastoma), A549 (Lung), MCF-7 (Breast)Concentration-dependent growth inhibition nih.gov
Ascorbyl stearateOVCAR-3 (Ovarian)Inhibition of cell proliferation; cell cycle arrest researchgate.net
Thiazole derivatives with 4-phenyl moietyA549 (Lung), H69 (Lung)Antiproliferative activity mdpi.com

Allelopathic Interactions in Plant Systems

There is a similar absence of research on the specific allelopathic effects of this compound. Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. While phenolic compounds and fatty acids are classes of molecules often implicated in allelopathic interactions, the specific role of this ester has not been documented.

Research into the allelopathic potential of plant extracts that may contain this compound has not provided a direct link between this compound and any observed allelopathic effects. Therefore, detailed research findings on its impact on seed germination, root elongation, or other measures of plant growth in allelopathic assays are not available.

Analytical and Spectroscopic Characterization in Research of Octadecanoic Acid, 4 Hydroxyphenyl Ester

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. thepharmajournal.comarcjournals.org In the analysis of Octadecanoic acid, 4-hydroxyphenyl ester, the sample is first vaporized and introduced into the gas chromatograph. Separation is achieved as the compound travels through a capillary column (e.g., a nonpolar DB-5ms column), with its retention time being a key identifying characteristic. cabidigitallibrary.org The elution time depends on the compound's boiling point and its interaction with the column's stationary phase.

Following separation by GC, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight, although it may be of low intensity. More prominent would be the characteristic fragment ions resulting from the cleavage of the ester bond and within the long alkyl chain. Key fragmentation patterns would include the loss of the hydroxyphenyl group and successive losses of CnH2n+1 fragments from the stearate (B1226849) chain. By comparing the obtained mass spectrum with spectral libraries (like NIST) and analyzing the fragmentation pattern, a confident identification can be made. nist.govresearchgate.net Quantification is typically achieved by creating a calibration curve using a pure standard of the compound.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (Mass-to-Charge Ratio) Predicted Ion Structure / Identity Significance
376[C₂₄H₄₀O₃]⁺Molecular Ion (M⁺)
267[C₁₈H₃₅O]⁺Acylium ion from cleavage of the ester C-O bond
109[C₆H₅O]⁺Hydroxyphenoxy radical cation
94[C₆H₆O]⁺Phenol (B47542) cation, likely from rearrangement

Liquid Chromatography-Mass Spectrometry (LC-MS) for Advanced Profiling and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for analyzing compounds that are less volatile or thermally sensitive, making it an excellent alternative or complementary technique to GC-MS for this compound. springernature.comnih.gov The analysis typically employs a reversed-phase column (e.g., C18) where the compound is separated from a liquid mobile phase based on its hydrophobicity. nih.gov

After chromatographic separation, the analyte is introduced into the mass spectrometer via an interface like Electrospray Ionization (ESI). ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This is highly useful for confirming the molecular weight of the parent compound. researchgate.netunipi.it

For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, the parent ion (e.g., the [M-H]⁻ ion) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. This fragmentation provides specific structural details that can confirm the identity of the fatty acid chain and the phenolic ester moiety, offering a high degree of confidence in the structural assignment. mdpi.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous elucidation of molecular structures. nih.gov Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons of the 4-hydroxyphenyl group, the protons on the carbons adjacent to the ester and hydroxyl groups, the long methylene (B1212753) chain, and the terminal methyl group. chemicalbook.comaocs.org The protons on the aromatic ring would appear as doublets due to coupling with their neighbors.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Terminal Methyl (-CH₃)~0.88Triplet (t)3H
Methylene Chain (-(CH₂)₁₄-)~1.25-1.40Multiplet (m)28H
Methylene (β to C=O)~1.65Multiplet (m)2H
Methylene (α to C=O)~2.35Triplet (t)2H
Aromatic Protons (-C₆H₄-)~6.8 - 7.1Doublets (d)4H
Phenolic Proton (-OH)~9.0 - 10.0 (variable)Singlet (s)1H

¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. The spectrum would show a distinct signal for the carbonyl carbon of the ester group at the downfield end (~170-180 ppm). researchgate.net The carbons of the aromatic ring would appear in the ~115-155 ppm region, while the long aliphatic chain would produce a cluster of signals in the ~14-35 ppm range. bmrb.io Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (-C=O)~173
Aromatic Carbon (C-OH)~150-155
Aromatic Carbon (C-O-Ester)~145-150
Aromatic Carbons (-CH-)~115-125
Methylene (α to C=O)~34
Methylene Chain (-(CH₂)₁₅-)~22-32
Terminal Methyl (-CH₃)~14

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govbiomedscidirect.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

The most prominent peaks would include a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group. libretexts.orgresearchgate.net A broad band in the high-frequency region would indicate the O-H stretch of the phenolic hydroxyl group. The C-O stretching vibrations of the ester linkage would also be visible. Finally, a series of strong peaks in the 2800-3000 cm⁻¹ region would confirm the presence of the long aliphatic (C-H) chain. jddtonline.info

Table 4: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchPhenol3200 - 3600Strong, Broad
C-H StretchAlkane (CH₂, CH₃)2850 - 2960Strong
C=O StretchEster1735 - 1750Strong, Sharp
C-O StretchEster1150 - 1250Strong
C-O StretchPhenol1200 - 1260Strong

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Docking Studies for Target Identification and Ligand-Receptor Interactions

Computational chemistry and molecular docking are powerful in silico tools for predicting the biological targets of molecules and understanding their interaction dynamics at a molecular level. For Octadecanoic acid, 4-hydroxyphenyl ester, these methods offer a preliminary, cost-effective way to screen for potential protein targets and elucidate binding modes.

Target Identification: The initial step in understanding a compound's biological activity is identifying its molecular targets. ufl.edu Computational approaches, such as reverse docking, can screen the structure of this compound against a large database of protein structures. This process can predict potential binding affinities for various receptors, enzymes, and other proteins, thereby generating hypotheses about its mechanism of action. For instance, studies on other fatty acid derivatives have successfully used molecular docking to identify potential interactions with targets like peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in metabolic regulation, and various microbial proteins. ijpsdronline.commdpi.com

Ligand-Receptor Interactions: Once potential targets are identified, molecular docking simulations can provide detailed insights into the binding conformation and the specific interactions between the ligand (this compound) and the receptor's active site. These studies can map out key interactions, such as:

Hydrogen Bonds: The hydroxyl group on the phenyl ring is a potential hydrogen bond donor and acceptor.

Hydrophobic Interactions: The long, 18-carbon aliphatic chain of the octadecanoic acid moiety can form extensive hydrophobic interactions with nonpolar pockets in a protein.

Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

By analyzing these interactions, researchers can predict the stability and specificity of the binding, guiding further experimental validation. For example, docking studies on similar phenolic and fatty acid compounds have been used to investigate their efficacy against various enzymes and receptors, providing a basis for future drug design. jpionline.orgnih.gov

Below is a table summarizing the potential interactions that could be studied using computational methods for this compound.

Interaction TypeMoiety InvolvedPotential Interacting Amino AcidsSignificance in Binding
Hydrogen Bonding4-hydroxyphenyl group (OH), Ester carbonyl (C=O)Serine, Threonine, Tyrosine, Aspartate, GlutamateProvides specificity and contributes to binding affinity.
Hydrophobic InteractionsOctadecanoyl chain (C18)Leucine, Isoleucine, Valine, Alanine, PhenylalanineMajor contributor to binding affinity, anchors the molecule in nonpolar pockets.
Pi-Pi StackingPhenyl ringPhenylalanine, Tyrosine, TryptophanStabilizes the orientation of the phenyl ring within the binding site.
Van der Waals ForcesEntire moleculeAll amino acids in close proximityGeneral contribution to the overall stability of the ligand-receptor complex.

Development of Bio-Derived and Sustainable Production Methods for this compound

The increasing demand for environmentally friendly and sustainable chemical production processes has spurred research into bio-derived synthesis methods. For this compound, this involves utilizing renewable feedstocks and green chemistry principles.

The synthesis of this ester can be approached through the esterification of its two primary components: Octadecanoic acid (stearic acid) and 4-hydroxyphenol (hydroquinone).

Bio-derived Octadecanoic Acid: Stearic acid is a common saturated fatty acid that is abundant in nature. foodb.ca It can be readily obtained from animal fats (like tallow) and vegetable oils (such as cocoa butter and shea butter) through saponification. foodb.calipidmaps.org This makes it a renewable and readily available starting material.

Bio-derived 4-Hydroxyphenol: While traditionally derived from petroleum, methods are being explored for producing phenolic compounds from renewable sources like lignin, a complex polymer found in plant cell walls. Microbial fermentation pathways are also being engineered to produce phenols from sugars.

Enzymatic Synthesis: A key strategy for sustainable ester production is the use of enzymes, particularly lipases, as biocatalysts. Lipase-catalyzed esterification offers several advantages over traditional chemical methods:

Mild Reaction Conditions: Reactions proceed at lower temperatures and pressures, reducing energy consumption.

High Specificity: Lipases can exhibit high chemo-, regio-, and stereoselectivity, leading to fewer byproducts and purer products.

Reduced Waste: The process avoids the use of harsh acids or metal catalysts, minimizing hazardous waste.

Research has demonstrated the successful use of immobilized lipases for the synthesis of various fatty acid esters, providing a viable pathway for the green production of this compound. science.govnih.gov

Investigation into the Biosynthesis Pathways (if naturally occurring)

Currently, there is no direct evidence in the scientific literature to confirm that this compound is a naturally occurring compound. However, its constituent parts, octadecanoic acid and various hydroxyphenyl compounds, are widespread in biological systems. Therefore, an investigation into its potential biosynthesis would focus on the pathways that produce these precursors.

Biosynthesis of Octadecanoic Acid (Stearic Acid): Stearic acid is synthesized via the fatty acid synthesis (FAS) pathway. foodb.ca The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA. Through a series of repeating condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase complex, the hydrocarbon chain is elongated by two carbons in each cycle. foodb.ca The synthesis typically terminates at palmitic acid (C16:0), which is then elongated to stearic acid (C18:0) by specific elongase enzymes. uni.lu

Biosynthesis of 4-Hydroxyphenyl Compounds: Simple phenolic compounds in nature are primarily synthesized through the shikimate pathway. This metabolic route converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine and tyrosine serve as the primary gateways to the synthesis of a vast array of phenolic compounds, including p-hydroxybenzoic acid and other 4-hydroxyphenyl derivatives, through the action of various enzymes like lyases, hydroxylases, and methyltransferases.

A hypothetical natural synthesis of the ester would require an enzymatic reaction, likely catalyzed by an acyltransferase, that links stearic acid (or its activated form, stearoyl-CoA) to a 4-hydroxyphenyl molecule.

Potential as a Platform Molecule for Novel Bioactive Compound Development

A platform molecule is a chemical building block that can be readily modified to generate a library of new compounds with diverse functionalities. This compound possesses a structure well-suited for this role, featuring three key modifiable regions: the long aliphatic chain, the ester linkage, and the aromatic ring.

Aliphatic Chain Modification: The C18 chain can be altered by introducing functional groups such as double bonds (unsaturation), hydroxyl groups, or branches. These changes can significantly impact the molecule's physical properties (e.g., solubility, melting point) and its biological activity by altering how it fits into receptor binding pockets.

Ester Linkage Modification: The ester bond can be replaced with other functional groups like an amide or an ether to create analogues with different chemical stabilities and biological properties. For example, synthesizing the amide analogue has been a strategy for developing antimicrobial agents from octadecanoic acid. ijpsdronline.com

Aromatic Ring Substitution: The phenyl ring can be functionalized by adding substituents (e.g., halogens, nitro groups, alkyl groups) at the positions ortho and meta to the hydroxyl group. These modifications can alter the electronic properties of the ring and its ability to form hydrogen bonds, potentially fine-tuning its interaction with biological targets. Studies on other fatty acid esters have shown that adding nitro groups to the phenyl ring can enhance antimicrobial activity. researchgate.net

The structural modification of similar compounds, such as octadecanoic acid-3,4-tetrahydrofuran diester, has been shown to enhance their acaricidal activity, demonstrating the value of using a fatty acid ester scaffold for developing new bioactive agents. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Lipidomics) for Comprehensive Understanding in Biological Systems

Omics technologies provide a global, systems-level view of biological processes. For understanding the role and fate of this compound, lipidomics and metabolomics are particularly relevant.

Lipidomics: This field focuses on the comprehensive analysis of lipids in a biological system. If a cell or organism is treated with this compound, lipidomics can be used to:

Track Metabolic Fate: By using isotopically labeled versions of the compound, researchers can trace its uptake, distribution, and breakdown into various metabolites, providing a clear picture of its metabolic pathway.

Metabolomics: This is the study of all small molecules (metabolites) within a cell or organism. Metabolomics can provide a broader view of the biochemical perturbations caused by this compound. illinois.edu For instance, it could reveal changes in amino acid metabolism, carbohydrate metabolism, or pathways related to oxidative stress. clinexprheumatol.org This information can help to build a comprehensive picture of the compound's biological impact beyond its direct effects on lipid pathways.

The integration of these omics technologies can help to identify novel biomarkers of exposure or effect and provide a holistic understanding of the compound's interaction with biological systems, which is essential for evaluating its potential applications.

Q & A

Q. What are the established laboratory synthesis protocols for Octadecanoic acid, 4-hydroxyphenyl ester?

The compound is typically synthesized via esterification between 4-hydroxyphenyl alcohol (e.g., 4-hydroxyphenol) and octadecanoic acid (stearic acid) using acid catalysts (e.g., sulfuric acid) under reflux conditions. Purification involves solvent extraction followed by column chromatography to achieve >95% purity. Analytical validation via GC-MS or NMR ensures structural integrity . For example, reports similar ester derivatives synthesized with retention times between 24–29 minutes in GC-MS analysis, requiring optimization of reaction stoichiometry and temperature .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex matrices?

  • GC-MS : Optimal for volatile derivatives. For non-volatile forms, silylation or methylation derivatization is recommended. highlights retention times of 24.637 minutes for octadecanoic acid esters under DB-5MS columns, with area percentages (4.87%) used for quantification .
  • HPLC-UV/DAD : Useful for phenolic ester detection, with wavelengths set at 280 nm (aromatic absorption). identifies 4-hydroxyphenyl derivatives using reverse-phase C18 columns and methanol-water gradients .
  • NMR : ¹H NMR confirms ester linkage via peaks at δ 4.1–4.3 ppm (ester -CH2-O-) and δ 6.7–7.2 ppm (aromatic protons) .

Q. How should stability studies be designed for this compound under varying storage and experimental conditions?

Stability assessments should follow OECD Guideline 422 protocols ():

  • Storage : Store at 2–8°C in sealed, dark containers to prevent hydrolysis or photodegradation.
  • Accelerated stability testing : Expose the compound to 40°C/75% relative humidity for 6 months, with periodic HPLC or GC-MS analysis to monitor degradation. confirms stability via residual analysis of test materials under controlled conditions .

Advanced Research Questions

Q. What metabolic or degradation pathways are hypothesized for this compound in biological systems?

Proposed pathways include:

  • Enzymatic hydrolysis : Esterases or lipases cleave the ester bond, yielding 4-hydroxyphenol and stearic acid. notes similar hydrolysis mechanisms for (4-hydroxyphenyl)acetate derivatives in liver microsomes .
  • Oxidative metabolism : Cytochrome P450 enzymes may hydroxylate the aromatic ring, forming catechol derivatives. Metabolite identification requires LC-MS/MS with collision-induced dissociation .

Q. What ecological roles does this compound play based on chemotaxonomic studies?

identifies this compound in Anthidium tessellatum bees, suggesting roles in:

  • Chemical defense : As part of cuticular lipid blends deterring predators.
  • Pheromone signaling : Structurally similar esters (e.g., hexadecanoic acid esters) mediate mating behaviors in arthropods . Field studies should compare concentrations across sexes and developmental stages to validate these hypotheses.

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Discrepancies in cytotoxicity or antimicrobial activity may arise from:

  • Purity variations : Impurities (e.g., dibutyl phthalate in ) can skew bioassays. Rigorous purification (≥99% by GC-MS) and batch-to-batch consistency checks are critical .
  • Assay conditions : Varying pH, solvent carriers (e.g., DMSO vs. ethanol), or cell lines impact results. Standardize protocols using OECD-compliant toxicity models (e.g., rat hepatocytes in ) .

Q. What experimental designs are recommended for assessing its interactions with lipid membranes or proteins?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with membrane receptors (e.g., G-protein-coupled receptors) .
  • Molecular dynamics simulations : Model ester-lipid bilayer interactions using software like GROMACS, parameterized with NIST-derived physicochemical data (e.g., logP, solubility) .
  • Fluorescence anisotropy : Track membrane fluidity changes in liposomes incorporating the compound .

Methodological Considerations

Q. How can researchers optimize GC-MS parameters for trace-level detection in environmental samples?

  • Column selection : Use polar columns (e.g., HP-INNOWax) to resolve phenolic esters from co-eluting hydrocarbons.
  • Ionization : Electron impact (EI) at 70 eV generates diagnostic fragments (e.g., m/z 149 for 4-hydroxyphenyl moieties). reports detection limits of 1E+07 ion counts for related esters .
  • Quantitation : Internal standards (e.g., deuterated 4-n-octylphenol in ) correct for matrix effects .

Q. What strategies mitigate matrix interference in HPLC analysis of plant or animal extracts?

  • Solid-phase extraction (SPE) : Use C18 cartridges to isolate the compound from polar interferents.
  • Gradient elution : Start with 60% methanol:water, increasing to 95% methanol over 30 minutes ( ) .
  • Mass spectrometry coupling : HRMS (High-Resolution MS) with exact mass (<5 ppm error) confirms identity in complex samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.